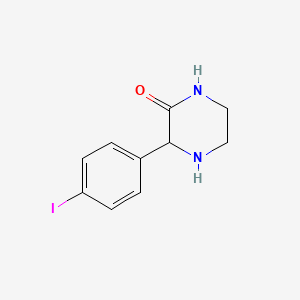

3-(4-Iodophenyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with the d4 dopamine receptor . The D4 dopamine receptor is a G protein-coupled receptor that inhibits adenylyl cyclase. It is a part of the dopamine receptor D2-like family and plays a crucial role in the brain’s reward system.

Mode of Action

It is known that similar compounds interact with their targets by binding to the aromatic microdomain that spans the interface of the second and third transmembrane segments of the d4 dopamine receptor . This interaction influences the high-affinity interactions with the ligand, leading to changes in the receptor’s activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These methods are efficient and practical, often occurring under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial production, ensuring high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Iodophenyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The iodine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents like Raney nickel, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactams, while substitution reactions can yield various substituted piperazines.

Applications De Recherche Scientifique

3-(4-Iodophenyl)piperazin-2-one has numerous scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chlorophenyl)piperazin-2-one

- 3-(4-Bromophenyl)piperazin-2-one

- 3-(4-Fluorophenyl)piperazin-2-one

Uniqueness

3-(4-Iodophenyl)piperazin-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties compared to its analogs. The iodine atom can influence the compound’s reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve .

Activité Biologique

3-(4-Iodophenyl)piperazin-2-one, a compound of significant interest in medicinal chemistry, exhibits notable biological activities primarily due to its structural features, particularly the presence of an iodine atom. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C10H11IN2O

- CAS Number: 1869195-99-2

The compound's unique properties stem from the iodine atom, which affects its reactivity and interaction with biological targets compared to similar compounds like 3-(4-Chlorophenyl)piperazin-2-one and 3-(4-Bromophenyl)piperazin-2-one.

Research indicates that this compound interacts with various biological receptors, notably the dopamine D4 receptor. It binds to the aromatic microdomain that spans the interface of the second and third transmembrane segments of this receptor, influencing neurotransmitter signaling pathways.

Target Receptors

- Dopamine D4 Receptor: Implicated in mood regulation and cognitive functions.

- Sigma-1 Receptor (S1R): Overexpressed in several cancers; potential target for imaging and therapeutic applications .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains makes it a candidate for further development in antimicrobial therapies.

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly through imaging studies involving S1R. The iodine-labeled derivative ([124I]IPAG) demonstrated significant accumulation in tumor tissues during PET imaging, indicating its potential as a diagnostic tool for cancer .

Case Study: Imaging with [124I]IPAG

In a study using MCF-7 breast cancer cell lines:

- Objective: Evaluate [124I]IPAG for imaging S1R overexpressing tumors.

- Methodology: In vivo PET imaging was performed on mice bearing tumors.

- Results: The compound showed preferential retention in tumor tissues over time, suggesting its utility in tracking tumor progression and response to therapy .

| Time Post Administration (h) | Tumor Uptake (%) | Background Uptake (%) | Tumor-to-Background Ratio |

|---|---|---|---|

| 4 | 15 | 5 | 3 |

| 24 | 25 | 8 | 3.125 |

| 72 | 30 | 10 | 3 |

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Antimicrobial Activity | Anticancer Activity | Receptor Affinity |

|---|---|---|---|

| This compound | Moderate | High | D4, S1R |

| 3-(4-Chlorophenyl)piperazin-2-one | Low | Moderate | D4 |

| 3-(4-Bromophenyl)piperazin-2-one | Low | Moderate | D4 |

Propriétés

IUPAC Name |

3-(4-iodophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN2O/c11-8-3-1-7(2-4-8)9-10(14)13-6-5-12-9/h1-4,9,12H,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXYDYZZGPYGBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C(N1)C2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.